molecular formula C17H27NO2 B017168 (R)-Venlafaxine CAS No. 93413-46-8

(R)-Venlafaxine

Katalognummer B017168
CAS-Nummer: 93413-46-8
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: PNVNVHUZROJLTJ-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

"(R)-Venlafaxine" is an antidepressant drug, known for its enantioselective properties. It's a serotonin–norepinephrine reuptake inhibitor, and its molecular targets include SLC6A4 and SLC6A2, resulting in inhibition of serotonin and noradrenaline reuptake (Sangkuhl et al., 2014).

Synthesis Analysis

The enantioselective synthesis of (R)-(–)-venlafaxine has been achieved through an unusual Grignard reaction. Key steps include Sharpless asymmetric dihydroxylation for the induction of chirality and a unique Grignard reaction (Chavan & Khatod, 2016).

Molecular Structure Analysis

The interaction of venlafaxine with bovine serum albumin was studied to understand its molecular structure. The study involved spectroscopic techniques combined with molecular modeling, indicating the presence of hydrogen bonding and weak van der Waals interactions stabilizing the complex (Shahabadi & Hadidi, 2014).

Chemical Reactions and Properties

Venlafaxine's chemical properties are influenced by its interaction with various enzymes like CYP2D6 and CYP3A4, which metabolize it to different active metabolites (Kingbäck et al., 2012).

Physical Properties Analysis

The polymorphic forms of venlafaxine hydrochloride were characterized using various techniques like X-ray Powder Diffraction and Differential Scanning Calorimetry, revealing differences in their crystallinity and thermal behavior (Bernardi et al., 2013).

Chemical Properties Analysis

Venlafaxine's chemical properties include its interaction with plasma proteins and its metabolism into active metabolites, affecting its pharmacological action. The interaction of venlafaxine with plasma proteins and its metabolites were studied using techniques like liquid chromatography-tandem mass spectrometry and molecularly imprinted solid-phase extraction (Miranda et al., 2016).

Wissenschaftliche Forschungsanwendungen

  • Beyond Aminergic Receptors : Venlafaxine's impact extends beyond adrenoceptors, notably reducing phosphorylated cAMP response-element binding protein (CREB-P) in the cortex (Rossby et al., 1999).

  • Prenatal Exposure Effects : In rat offspring, prenatal exposure to Venlafaxine may cause oxidative stress, leading to neurodegeneration and long-term neurobehavioral issues (Singh et al., 2015).

  • Pain Relief in Diabetic Neuropathy : Venlafaxine extended-release (ER) has shown efficacy and safety in alleviating pain associated with diabetic neuropathy (Rowbotham et al., 2004).

  • Depression Treatment in Zebrafish : Combined with melatonin, Venlafaxine effectively remedies depression-like behavior in zebrafish, suggesting potential clinical applications for antidepressants (Tang et al., 2019).

  • Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) : Venlafaxine is marketed primarily for treating depression disorders, functioning as a SNRI (Sangkuhl et al., 2014).

  • Social Anxiety Disorder Treatment : Venlafaxine ER proved effective and well-tolerated in short-term treatment of generalized social anxiety disorder (Rickels et al., 2004).

  • Reuptake Process Blockade : It blocks both serotonin (5-HT) and noradrenaline reuptake, with a stronger potency for 5-HT reuptake (Béïque et al., 1998).

  • Forensic Toxicological Applications : Enantioselective analysis of Venlafaxine can predict a person's CYP2D6 genotype/phenotype, aiding in forensic toxicology (Kingbäck et al., 2012).

  • Cell Damage in Hepatocytes : Venlafaxine induces oxidative stress in hepatocytes, with mitochondria and lysosomes as primary targets in cell damage (Ahmadian et al., 2016).

  • Major Depression Treatment : It has shown significant improvement in depression scores, particularly at higher doses (Schweizer et al., 1991).

  • Analysis of Metabolites : Liquid chromatography, mass spectrometry, and capillary electrophoresis can perform enantioselective analysis of Venlafaxine and its metabolites (Hancu et al., 2020).

  • Combination with Carbamazepine : This combination is an effective augmentation strategy in treating depressive patients not responding to Venlafaxine alone (Ciusani et al., 2004).

  • Polymorphic Quantification : The Rietveld method can quantify polymorphic ratios in Venlafaxine raw materials, useful for solid-state evaluation (Bernardi et al., 2013).

  • Tolerability and Efficacy : Compared to tricyclic antidepressants, Venlafaxine is well tolerated and effective in treating major depression with fewer adverse effects (Holliday & Benfield, 1995).

  • Panic Disorder Treatment : Venlafaxine ER is effective in the short-term treatment of panic disorder, reducing panic attack frequency and improving response rates (Bradwejn et al., 2005).

  • Anti-Arthritic Activity : It possesses significant anti-arthritic activity, potentially a therapeutic option for rheumatoid arthritis treatment (Mahnashi et al., 2021).

  • Drug-Drug Interactions : Variability in antidepressant response might be influenced by drug-drug interactions (Magalhães et al., 2015).

  • Nasal Delivery : Venlafaxine can be delivered harmlessly through nasal mucosa, offering a new approach for chronic depression treatment (Pund et al., 2013).

  • Treatment-Resistant Depression : It's effective for a significant minority of patients with triple-resistant depression, maintaining improvement during maintenance therapy (Nierenberg et al., 1994).

  • Metabolic Pathways : Venlafaxine is metabolized primarily by CYP2D6 to O-desmethylvenlafaxine (ODV), and to a lesser extent by CYP3A4 (Shams et al., 2006).

Eigenschaften

IUPAC Name

1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVNVHUZROJLTJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430837
Record name R-Venlafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Venlafaxine

CAS RN

93413-46-8
Record name Venlafaxine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-Venlafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VENLAFAXINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B33212715Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Venlafaxine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-Venlafaxine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(R)-Venlafaxine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(R)-Venlafaxine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(R)-Venlafaxine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(R)-Venlafaxine

Citations

For This Compound
373
Citations
CB Eap, E Lessard, P Baumann… - Pharmacogenetics …, 2003 - journals.lww.com
CYP2D6 is involved in the O-demethylation metabolic pathway of venlafaxine in humans. In this study, we investigated whether this isozyme is stereoselective. Plasma samples from …
Number of citations: 114 journals.lww.com
SV Otton, SE Ball, SW Cheung, T Inaba… - British journal of …, 1996 - Wiley Online Library
1 Several selective 5‐HT reuptake inhibitors (SSRIs) are inhibitors of the genetically polymorphic drug metabolizing enzyme, CYP2D6. We studied the interaction of venlafaxine, a new …
Number of citations: 280 bpspubs.onlinelibrary.wiley.com
C Paul Wang, SR Howell, J Scatina, SF Sisenwine - Chirality, 1992 - Wiley Online Library
A stereospecific high‐performance liquid chromatographic (HPLC) method was developed for the quantitation of the enantiomers of venlafaxine, an antidepressant, in dog, rat, and …
Number of citations: 85 onlinelibrary.wiley.com
T Sasaki, N Yasui‐Furukori… - Basic & clinical …, 2021 - Wiley Online Library
According to previous studies, R‐(‐)‐venlafaxine (VEN) has higher enantioselectivity than S‐(+)‐VEN, and the plasma concentration of R‐(‐)‐VEN varies depending on CYP2D6 activity…
Number of citations: 8 onlinelibrary.wiley.com
R Entsuah, R Chitra - Psychopharmacology bulletin, 1997 - search.proquest.com
The traditional analysis of clinical trial data for antidepressants separately evaluates the results of efficacy and tolerability. The present analysis simultaneously evaluated these outcome …
Number of citations: 55 search.proquest.com
MW Mandoki, MR Tapia, MA Tapia… - Psychopharmacology …, 1997 - books.google.com
Major depression is commonly found in the child and ado-lescent population. Venlafaxine, a new antidepressant, has been used successfully in adults; however, its use in children and …
Number of citations: 196 books.google.com
JO Daiss, C Burschka, JS Mills, JG Montana… - …, 2006 - ACS Publications
The serotonin/noradrenaline reuptake inhibitor rac-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (rac-venlafaxine, rac-1a) is in clinical use as an antidepressant. The …
Number of citations: 90 pubs.acs.org
K Kandhwal, S Dey, S Nazarudheen, S Reyar… - Chirality, 2011 - Wiley Online Library
A bioequivalence study for venlafaxine generic formulation was conducted as an open label, balanced, randomized, two‐way crossover, single‐dose study. In this study, a comparison …
Number of citations: 14 onlinelibrary.wiley.com
RL Rudolph, LF Fabre, JP Feighner… - Journal of Clinical …, 1998 - psychiatrist.com
Background: We examined the efficacy and safety of three different dosages of venlafaxine hydrochloride (75, 225, and 375 mg/day) in a multicenter, randomized, double-blind, …
Number of citations: 218 www.psychiatrist.com
SM Holliday, P Benfield - Drugs, 1995 - Springer
Synopsis Venlafaxine is a phenylethylamine derivative which facilitates neurotransmission in the brain by blocking presynaptic reuptake of serotonin (5-hydroxytryptamine; 5-HT) and …
Number of citations: 416 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.